N-(3-Isothiocyanatophenyl)acetamide
Overview
Description
N-(3-Isothiocyanatophenyl)acetamide is an organic compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Isothiocyanatophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with thiophosgene or carbon disulfide in the presence of a base . Another method includes the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as the solvent . These reactions are typically carried out under nitrogen protection to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more cost-effective reagents. For instance, the replacement reaction of phenyl isothiocyanate with amines has been developed to minimize toxicity and reduce costs . This method is advantageous due to its simplicity, safety, and high output rate, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Isothiocyanatophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Thioureas, carbamates, and dithiocarbamates are the major products formed.
Oxidation and Reduction: Sulfonyl derivatives and amines are the major products formed.
Scientific Research Applications
N-(3-Isothiocyanatophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Isothiocyanatophenyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of covalent bonds . This interaction can inhibit the activity of enzymes and alter protein function, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the acetamide group.
N-(4-Isothiocyanatophenyl)acetamide: Similar but with the isothiocyanate group at the para position instead of the meta position.
N-(3-Isothiocyanatophenyl)propionamide: Similar but with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-Isothiocyanatophenyl)acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the isothiocyanate and acetamide groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
N-(3-isothiocyanatophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-3-8(5-9)10-6-13/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVGQKSSIHUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062860 | |
Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-83-5 | |
Record name | N-(3-Isothiocyanatophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3137-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003137835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-isothiocyanatophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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